5-Benzoylthiophene-2-carbonitrile

Lipophilicity Medicinal Chemistry ADME

Sourcing heterocyclic building blocks with precisely positioned reactive handles often leads to long lead times and inconsistent quality. This product directly addresses that bottleneck. It is a key intermediate with a defined LogP (2.85) and a nitrile group essential for hydrogen bonding in kinase inhibitor design. - Use in SAR studies targeting tubulin polymerization inhibition. - Exploit dual reactive sites (nitrile, benzoyl) for amide hydrolysis or further derivatization. - Verified identity via a sharp melting point (85-89°C) and characteristic mass spectrum (m/e 213). Ensure batch-to-batch reproducibility and accelerate your medchem synthesis pipeline with this immediately available, high-purity building block.

Molecular Formula C12H7NOS
Molecular Weight 213.26 g/mol
CAS No. 79505-22-9
Cat. No. B8599212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoylthiophene-2-carbonitrile
CAS79505-22-9
Molecular FormulaC12H7NOS
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C#N
InChIInChI=1S/C12H7NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7H
InChIKeyGCUMYIMISUAJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzoylthiophene-2-carbonitrile Specifications & Physicochemical Data


5-Benzoylthiophene-2-carbonitrile (CAS 79505-22-9) is a heterocyclic building block in the thiophene-2-carbonitrile class, featuring a benzoyl group at the 5-position and a nitrile group at the 2-position of the thiophene ring [1]. With the molecular formula C12H7NOS and a molecular weight of 213.26 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science [1]. Its calculated LogP is 2.85, indicating moderate lipophilicity, and it possesses a topological polar surface area (PSA) of 69.1 Ų . The compound is commercially available with a typical purity specification of 95% .

Heterocyclic building block with benzoyl and nitrile functional handles for complex molecule assembly
Moderate lipophilicity and PSA profile supports medicinal chemistry design and lead optimization
Commercially available synthetic intermediate with specification-grade purity for reproducible research

5-Benzoylthiophene-2-carbonitrile: Why Generic Analogs Fail


Substituting 5-Benzoylthiophene-2-carbonitrile with a generic thiophene-2-carbonitrile or benzothiophene derivative introduces significant and quantifiable changes in both physicochemical properties and synthetic utility. The specific placement of the electron-withdrawing nitrile group adjacent to the electron-rich thiophene ring creates a unique electronic environment that dictates its reactivity and binding characteristics. For example, the benzoyl moiety contributes to a calculated LogP of 2.85, which is markedly different from the parent thiophene-2-carbonitrile (LogP ~1.2) or the fused benzothiophene-2-carbonitrile (LogP ~2.5), directly impacting solubility, membrane permeability, and chromatographic behavior . Furthermore, the synthetic route to this compound, involving a Rosenmund-von Braun cyanation of 5-benzoyl-2-bromothiophene, is a specific transformation that yields a product with a well-defined melting point (85-89°C) and mass spectrum (m/e 213), providing critical quality control benchmarks that are absent for many alternative building blocks . These quantifiable differences underscore why direct substitution is not feasible and necessitates a product-specific procurement strategy.

Target Compound
5‑Benzoylthiophene‑2‑carbonitrile: defined electronic environment, validated synthetic benchmark (Rosenmund–von Braun route), scaffold for tubulin pharmacophore
Generic Alternatives
Thiophene‑2‑carbonitrile or benzothiophene derivatives: different LogP profile may alter solubility and permeability; lack equivalent quality‑control benchmarks; may engage unrelated biological targets (e.g., BDK)

5-Benzoylthiophene-2-carbonitrile: Quantitative Differentiation


Lipophilicity vs. Thiophene-2-carbonitrile

The lipophilicity of 5-Benzoylthiophene-2-carbonitrile is significantly higher than its unsubstituted counterpart, thiophene-2-carbonitrile. The target compound has a calculated LogP of 2.85 , while thiophene-2-carbonitrile has a predicted XLogP of 1.2 [1]. This difference of 1.65 LogP units translates to an approximately 45-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability and a distinct solubility profile.

Lipophilicity Comparison
Cross-study comparable
ΔLogP +1.65 (~45‑fold increase over thiophene‑2‑carbonitrile)
Supports differentiated ADME profile in lead optimization
Calculated values; verify experimentally
Lipophilicity Medicinal Chemistry ADME

Synthetic Route Specificity & Yield Benchmark

A documented synthetic route for 5-Benzoylthiophene-2-carbonitrile involves the reaction of 5-Benzoyl-2-bromothiophene with cuprous cyanide in refluxing quinoline, yielding the product as a solid with a melting point of 85-89°C and a mass spectrum peak of m/e 213 . This contrasts with the more general synthesis of benzothiophene-2-carbonitriles, which may involve multi-step procedures from thiosalicylic acids with yields ranging from 62-78% [1]. The specific yield for the target compound from this route is 5.7 g from 8 g of starting material (89% crude yield), providing a benchmark for process optimization and purity assessment.

Synthetic Benchmark
Class-level inference
Rosenmund–von Braun cyanation; crude yield ~89%, m.p. 85–89°C, m/e 213
Provides reproducible quality‑control reference for procurement
Yield may vary with scale; confirm with supplied COA
Organic Synthesis Process Chemistry Building Blocks

Target Selectivity: Tubulin vs. BDK

The compound has been studied in the context of tubulin polymerization inhibition, with analogous compounds like substituted 4-amino-5-benzoyl-2-(phenylamino)thiophene-3-carbonitrile showing potent activity [1]. While direct IC50 data for 5-Benzoylthiophene-2-carbonitrile against this target is not available, its core structure is a key pharmacophore. In contrast, the benzothiophene scaffold, a common alternative, has shown moderate inhibition of the unrelated enzyme BDK (IC50 = 3.19 μM) for a specific derivative (BT2) [2]. This highlights the divergent biological activity profiles and the non-interchangeable nature of these scaffolds.

Target Selectivity Profile
Class-level inference
Tubulin polymerization pharmacophore vs. benzothiophene BDK inhibitor (IC50 3.19 µM for BT2)
Scaffold choice dictates biological target engagement context
Parent IC50 not determined; class‑level comparison
Enzyme Inhibition Binding Affinity Drug Discovery

5-Benzoylthiophene-2-carbonitrile Application Scenarios


Medicinal Chemistry: Kinase & Tubulin Inhibitors

This compound serves as a critical precursor for synthesizing bioactive molecules, particularly kinase inhibitors where the nitrile group facilitates key hydrogen-bonding interactions with enzyme active sites . Its core structure is also a recognized pharmacophore for tubulin polymerization inhibitors, a validated target in anticancer drug discovery [1]. Procurement of this specific compound is essential for SAR studies exploring this chemical space.

Versatile Building Block for Complex Heterocycles

5-Benzoylthiophene-2-carbonitrile is a valuable intermediate in multi-step organic synthesis. Its two reactive handles—the nitrile and the benzoyl group—enable diverse chemical transformations. For instance, the nitrile group can be hydrolyzed to the corresponding amide, 5-benzoylthiophene-2-carboxamide, which can be further derivatized . Its distinct physicochemical properties (LogP = 2.85, PSA = 69.1 Ų) make it a useful building block for generating compound libraries with tailored drug-like properties .

Process Chemistry: Method Development & Validation

The well-characterized synthetic route and analytical data for this compound make it a suitable reference standard for method development and validation in process chemistry. The reported melting point range (85-89°C) and mass spectral data (m/e 213) provide essential benchmarks for confirming the identity and purity of synthesized batches, ensuring reproducibility and quality in research and development settings .

Application
Selection Property
Validation Focus
Kinase / tubulin inhibitor design
Nitrile H‑bond acceptor & tubulin pharmacophore
SAR studies and target engagement assays
Complex heterocycle synthesis
Dual reactive handles (nitrile, benzoyl)
Derivatization and compound library construction
Process method validation
Well‑characterized synthetic route (m.p., MS)
Batch identity and purity confirmation
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